molecular formula C21H17ClN4O2 B10993202 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10993202
M. Wt: 392.8 g/mol
InChI Key: ZSRJRCVTFXWMBP-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound featuring a pyridazinone core linked to a chlorophenyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of hydrazine derivatives with appropriate diketones under reflux conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using chlorobenzene derivatives and suitable bases.

    Indole Acetamide Formation: The final step involves coupling the pyridazinone intermediate with an indole derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and biological activity. The specific arrangement of functional groups also contributes to its distinct reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide represents a novel class of chemical entities with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O2C_{16}H_{16}ClN_{3}O_{2} with a molecular weight of approximately 317.77 g/mol. The structure incorporates a pyridazine ring and an indole moiety, which are known to contribute to biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of key enzymes involved in cancer progression, such as telomerase. Telomerase is crucial for maintaining telomere length in cancer cells, allowing them to divide indefinitely. Inhibition of this enzyme can lead to apoptosis (programmed cell death) in tumor cells.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance, a study on derivatives of 2-phenyl-4H-chromone showed significant telomerase inhibitory activity, with some compounds exhibiting an IC50 value less than 1 µM, indicating potent anticancer effects compared to standard treatments like staurosporine (IC50 = 6.41 µM) .

Table 1: Summary of Anticancer Activity

CompoundIC50 (µM)Mechanism
Staurosporine6.41Telomerase inhibition
Compound A33<1Cell cycle arrest at G2/M phase
Compound 6l0.46Induces apoptosis via mitochondrial pathways

Apoptotic Induction

The compound's ability to induce apoptosis has been noted in various studies. For example, compounds structurally similar to this compound have been shown to activate caspase pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins such as Bcl-2 .

Case Studies

In a specific case study involving human non-small cell lung cancer (NSCLC) A549 cells, a related flavonol compound demonstrated significant cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics . The study highlighted that the introduction of halogen substituents on the phenolic ring enhanced the anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity is highly dependent on the structural features of the compound. Variations in substituents on the phenyl and indole rings can significantly affect potency and selectivity for cancer cells. For instance, modifications that increase lipophilicity or alter hydrogen bonding capabilities can enhance binding affinity to target proteins involved in cancer progression .

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C21H17ClN4O2/c1-25-12-11-16-18(3-2-4-19(16)25)23-20(27)13-26-21(28)10-9-17(24-26)14-5-7-15(22)8-6-14/h2-12H,13H2,1H3,(H,23,27)

InChI Key

ZSRJRCVTFXWMBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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